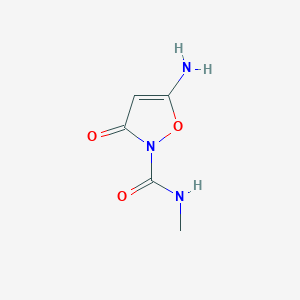
N-Benzyl-1-(oxazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(oxazol-5-yl)ethanamine is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or imines . This reaction is known for its high yield and efficiency.
Industrial Production Methods
Industrial production methods for oxazole derivatives, including N-Benzyl-1-(oxazol-5-yl)ethanamine, often involve microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of oxazole compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(oxazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole derivatives into oxazolines.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed for introducing various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazolines .
Scientific Research Applications
N-Benzyl-1-(oxazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Oxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(oxazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness
N-Benzyl-1-(oxazol-5-yl)ethanamine is unique due to the presence of the benzyl and ethanamine groups, which can enhance its biological activity and specificity compared to other oxazole derivatives .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-benzyl-1-(1,3-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C12H14N2O/c1-10(12-8-13-9-15-12)14-7-11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3 |
InChI Key |
ZSARXJIZVOFQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CO1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide](/img/structure/B12884829.png)
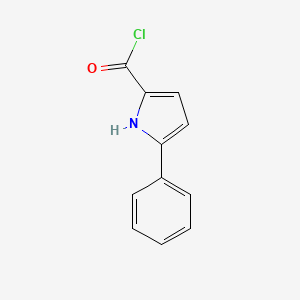
![N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12884832.png)
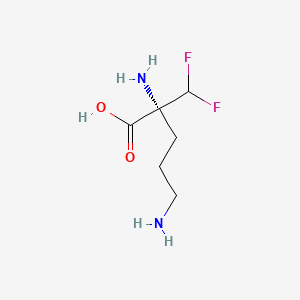
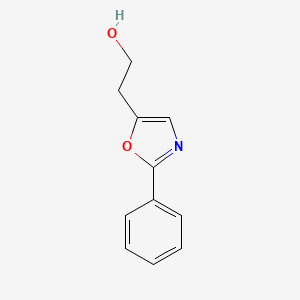
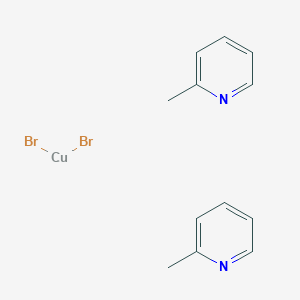


![Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12884867.png)

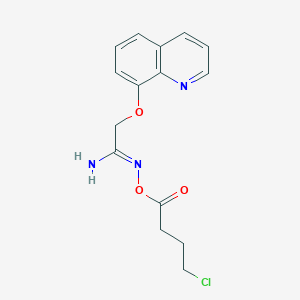
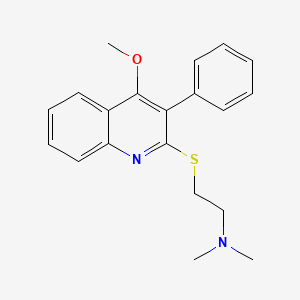
![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)
